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Compound of Interest

Compound Name:
4-(Tert-butoxycarbonyl)piperazine-

2-carboxylic acid

Cat. No.: B1276948 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Boc-

piperazine-2-carboxylic acid (tert-butyl 4-(carboxymethyl)piperazine-1-carboxylate), a key

building block in medicinal chemistry and drug development. This document is intended for

researchers, scientists, and professionals in the field of drug discovery and organic synthesis,

offering a centralized resource for its characterization.

Summary of Spectroscopic Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 4-Boc-

piperazine-2-carboxylic acid. It is important to note that while direct spectral data for the free

carboxylic acid is not readily available in the public domain, data for its closely related methyl

ester, (R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid methyl ester, provides

valuable reference points.

Table 1: ¹H NMR Spectroscopic Data of (R)-4-(tert-
butoxycarbonyl)piperazine-2-carboxylic acid methyl
ester
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.75 s 3H OCH₃

3.72 dd 1H H-3a

3.69 dd 1H H-3b

3.46 m 1H H-2

3.08 m 1H H-6a

3.04 dd 1H H-5a

3.01 dd 1H H-5b

2.75 m 1H H-6b

2.15 s 1H NH

1.47 s 9H C(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data of (R)-4-(tert-
butoxycarbonyl)piperazine-2-carboxylic acid methyl
ester
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Chemical Shift (δ) ppm Assignment

187.4 C=O (ester)

154.6 C=O (carbamate)

80.0 C(CH₃)₃

56.8 C-2

52.2 OCH₃

51.5 C-5

44.2 C-3

43.2 C-6

28.4 C(CH₃)₃

Table 3: IR Spectroscopic Data (Characteristic
Absorptions for Carboxylic Acids)
While a specific spectrum for 4-Boc-piperazine-2-carboxylic acid is not provided, the expected

characteristic absorption bands for a carboxylic acid are listed below.

Wavenumber (cm⁻¹) Intensity Vibration

3300-2500 Strong, Broad O-H stretch

1760-1690 Strong C=O stretch

1320-1210 Medium C-O stretch

1440-1395 & 950-910 Medium O-H bend

Table 4: Mass Spectrometry Data of (2R)-piperazine-1,2-
dicarboxylic acid 1-tert-butyl ester 2-methyl ester

m/z Ion

245 [M+H]⁺
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Experimental Protocols
Detailed experimental methodologies are crucial for the reproduction and verification of

spectroscopic data. The following sections outline the protocols for NMR, IR, and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra for (R)-4-tert-butyloxypiperazine-2-carboxylic acid methyl ester were

recorded on a Bruker Avance 500 MHz spectrometer.

Sample Preparation: The sample was dissolved in deuterated chloroform (CDCl₃).

¹H NMR: Spectra were recorded at 500.13 MHz at 25 °C.

¹³C NMR: Spectra were recorded at 500.13 MHz at 25 °C.

Infrared (IR) Spectroscopy
A general procedure for obtaining an IR spectrum of a solid sample, such as 4-Boc-piperazine-

2-carboxylic acid, is as follows:

Sample Preparation (KBr Pellet Method):

A small amount of the solid sample is ground with potassium bromide (KBr) powder in an

agate mortar and pestle.

The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the

spectrum is recorded.

Mass Spectrometry (MS)
The mass spectrum for 2-methyl(2R)-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester was

obtained, showing a peak for the protonated molecule [M+H]⁺ at m/z 245. A general protocol

for Electrospray Ionization (ESI) Mass Spectrometry is provided below.

Sample Preparation:
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The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or a

mixture with water).

The solution is then infused into the ESI source of the mass spectrometer.

Analysis:

Ionization Mode: Positive ion mode is typically used for piperazine derivatives to observe

protonated molecules ([M+H]⁺).

Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer can be used to

separate and detect the ions.

Logical Workflow for Spectroscopic Analysis
The process of obtaining and interpreting spectroscopic data for a compound like 4-Boc-

piperazine-2-carboxylic acid follows a logical progression. This can be visualized as follows:

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Validation

Synthesis of 4-Boc-piperazine-2-carboxylic acid Purification (e.g., Crystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry

Structure Validation Purity Assessment
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Workflow for the synthesis, purification, and spectroscopic analysis of 4-Boc-piperazine-2-
carboxylic acid.

This workflow illustrates the sequential steps from the initial synthesis of the compound to its

purification, followed by parallel spectroscopic analyses (NMR, IR, and MS). The data from

these techniques are then integrated to validate the chemical structure and assess the purity of

the synthesized compound.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Boc-piperazine-2-carboxylic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1276948#spectroscopic-data-nmr-ir-ms-of-4-boc-
piperazine-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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